2-氨基-5-苯基-1,3-噻唑-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

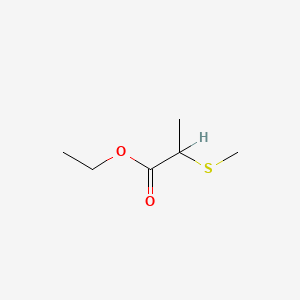

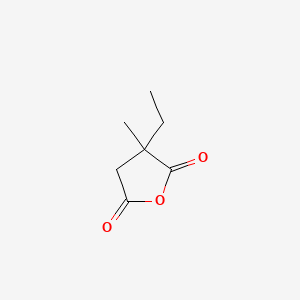

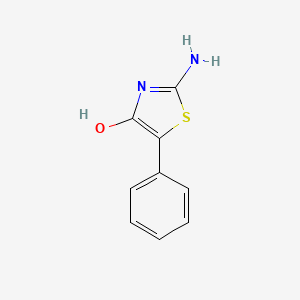

2-Amino-5-phenyl-1,3-thiazol-4-ol is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring of four carbon atoms and one sulfur atom. The presence of the amino group at the second position and a phenyl group at the fifth position are characteristic of this compound. Thiazoles are known for their diverse range of biological activities and applications in medicinal chemistry .

Synthesis Analysis

The synthesis of thiazole derivatives, including those similar to 2-amino-5-phenyl-1,3-thiazol-4-ol, often involves the condensation of semicarbazide or thiosemicarbazide with corresponding aldehydes, followed by oxidative bond formation . Ultrasound-mediated one-pot synthesis methods have also been reported for the rapid and environmentally friendly production of thiazole derivatives . Additionally, the synthesis of aromatic unsymmetrical diamine monomers containing the thiazole ring has been achieved, which can be further polymerized into novel polyimides .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using X-ray diffraction methods. For instance, the crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole, a closely related compound, has been determined, revealing that molecules form dimers through intermolecular hydrogen bonds . The structural geometry, including bond lengths and angles, has been corroborated by density functional theory (DFT) calculations .

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions due to their reactive sites, such as the amino group. They can undergo further functionalization and form complex structures with potential biological activities. For example, the reaction of 2-phenyl-4-chloromethylselenazole with 2-amino-5-mercapto-1,3,4-thiadiazole under phase transfer catalyst conditions has been reported to yield novel thiazole derivatives .

Physical and Chemical Properties Analysis

Thiazole derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. Novel polyimides derived from thiazole-containing monomers have shown good solubility in strong dipolar solvents, excellent thermal stability, and outstanding mechanical properties . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, have been studied using DFT, providing insights into the reactivity and potential applications of these compounds .

科学研究应用

Microwave Irradiation in Synthesis

2-氨基-4-苯基噻唑的衍生物与2-氨基-5-苯基-1,3-噻唑-4-醇结构相关,由于其广泛的生物活性谱,具有很高的科学兴趣。一项研究探讨了在微波辐射下合成含有5-氨基的2-氨基-4-苯基噻唑,表明了一种克服传统合成这些衍生物所需的长反应时间的方法(Khrustalev, 2009)。

抗癌剂

噻唑衍生物显示出作为抗癌剂的潜力。一项关于2-芳基-4-氨基-5-(3',4',5'-三甲氧基苯甲酰基)噻唑的研究,这是与2-氨基-5-苯基-1,3-噻唑-4-醇相关的支架,揭示了这些化合物作为新型微管蛋白聚合抑制剂,在癌细胞系上具有显著的生长抑制活性,并具有体内疗效的潜力(Romagnoli et al., 2012)。

微管靶向剂

另一项研究聚焦于2-氨基-4-(3',4',5'-三甲氧基苯基)-5-芳基噻唑,这与感兴趣的化合物相关,作为微管靶向剂。这些化合物,特别是那些带有乙氧基基团的化合物,显示出对癌细胞系的显著活性,通过微管的秋水仙碱位点作用,并导致细胞凋亡和有丝分裂灾难作为细胞死亡机制(Romagnoli et al., 2011)。

化学选择性硫化-环化

报道了一种通过化学选择性硫化-环化合成2-苯基/(2-噻吩基)-5-(杂)芳基/(甲硫基)-4-官能化噻唑的方法。这个过程涉及高度官能化的烯酰胺,并导致具有多种功能的产物,展示了一种合成噻唑衍生物的多功能方法(Kumar et al., 2013)。

腺苷受体药效团

2-氨基-4-苯基-5-(4-吡啶基)噻唑的衍生物,这是与2-氨基-5-苯基-1,3-噻唑-4-醇结构相似的化合物,被称为腺苷A3和/或A2b受体拮抗剂和TNF-a产生抑制剂,表明在治疗哮喘和慢性阻塞性肺病中具有潜在的治疗用途(2000)。

噻二唑衍生物中的荧光和生物活性

关于噻二唑衍生物的研究,包括2-氨基-5-苯基-1,3,4-噻二唑,突出了非典型的荧光效应和生物活性。这项研究提供了关于这些化合物的光谱和理论方面、微生物学和抗氧化潜力的见解,建议将它们用作荧光探针或具有抗真菌特性的药物(Budziak et al., 2019)。

氢键网络

对2-氨基-4-苯基-1,3-噻唑衍生物的固态堆积结构和氢键网络进行检查,提供了关于它们分子相互作用的见解。这项研究为理解这些化合物的结构和分子性质提供了宝贵信息(Lynch et al., 2002)。

未来方向

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . The “2-Amino-5-phenyl-1,3-thiazol-4-ol” scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

属性

IUPAC Name |

2-amino-5-phenyl-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,12H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOMNHLWRPCJGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388797 |

Source

|

| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-phenyl-1,3-thiazol-4-ol | |

CAS RN |

98879-58-4 |

Source

|

| Record name | 2-amino-5-phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。